Stellettamide B

Calmodulin inhibition Structure-activity relationship Marine alkaloid pharmacology

Stellettamide B is a marine-derived indolizidine alkaloid first isolated in 1997 from a Korean sponge of the genus Stelletta. It shares a common indolizidine skeleton bearing a quaternary ammonium center with stellettamide A and C, but features a distinctive C24 norsesquiterpene side chain (vs.

Molecular Formula C24H41ClN2O
Molecular Weight 409 g/mol
CAS No. 189580-08-3
Cat. No. B065978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStellettamide B
CAS189580-08-3
SynonymsStellettamide B
Molecular FormulaC24H41ClN2O
Molecular Weight409 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C=CC=C(C)C(=O)NCC1CC[N+]2(C1CCCC2)C.[Cl-]
InChIInChI=1S/C24H40N2O.ClH/c1-19(2)10-8-11-20(3)12-9-13-21(4)24(27)25-18-22-15-17-26(5)16-7-6-14-23(22)26;/h9-10,12-13,20,22-23H,6-8,11,14-18H2,1-5H3;1H/b12-9+,21-13+;/t20-,22+,23-,26?;/m1./s1
InChIKeyFIFFPLABWGPKDB-WZSNGZBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stellettamide B (CAS 189580-08-3): A Marine Indolizidine Alkaloid with Calmodulin-Inhibitory, Antifungal, and RNA-Cleaving Activities for Specialized Pharmacological Research


Stellettamide B is a marine-derived indolizidine alkaloid first isolated in 1997 from a Korean sponge of the genus Stelletta [1]. It shares a common indolizidine skeleton bearing a quaternary ammonium center with stellettamide A and C, but features a distinctive C24 norsesquiterpene side chain (vs. C26 in stellettamide A and C) linked via an amide bond [1]. The absolute stereochemistry was revised by total synthesis to 1S,4S,8aR,6″R [2]. The compound is available as the chloride salt (molecular formula C₂₄H₄₁ClN₂O, MW ~409 g/mol) . Reported bioactivities include calmodulin inhibition, moderate antifungal activity against Candida albicans, RNA-cleaving activity, and T-type calcium channel antagonism [1][2].

Why Stellettamide B Cannot Be Replaced by Stellettamide A or C in Calmodulin- and Calcium-Channel-Focused Research


Despite sharing a common indolizidine core, the stellettamide family members diverge sharply in their pharmacological profiles. Stellettamide B retains calmodulin (CaM) inhibitory activity comparable to stellettamide A, whereas stellettamide C and the endogenous isoprenoid farnesol exhibit almost no CaM inhibition [1]. Conversely, stellettamide B shows weaker L-type Ca²⁺ channel blockade than stellettamide A [1]. The side-chain length difference (C24 norsesquiterpene in stellettamide B vs. C26 sesquiterpene in stellettamide A and C) is not merely structural nuance: SAR studies on the stellettamide family demonstrate that a shorter isoprenoid chain enhances inhibition at the calmodulin-binding stage, while the stereochemistry of the isoprenoid–alkaloid linkage is the most critical factor for CaM inhibitory activity [2]. These divergent structure–activity relationships mean that selecting stellettamide B over its analogs is not interchangeable but rather a deliberate choice based on the desired selectivity profile between CaM-dependent and Ca²⁺-channel-mediated pathways.

Stellettamide B (CAS 189580-08-3) Quantitative Differentiation Evidence Against Closest Analogs


Calmodulin Inhibitory Activity Retained in Stellettamide B but Absent in Stellettamide C

In a direct comparative study of the stellettamide family, Stellettamide B exhibited calmodulin (CaM) inhibitory activity comparable to that of Stellettamide A, whereas Stellettamide C and farnesol showed almost no CaM inhibition [1]. This qualitative head-to-head result establishes that the CaM inhibitory pharmacophore is preserved in Stellettamide B but lost in Stellettamide C, despite both compounds sharing the indolizidine core. Stellettamide A, by comparison, has well-characterized CaM inhibition with IC₅₀ values of 100 μM against (Ca²⁺-Mg²⁺)-ATPase of erythrocyte membrane and 52 μM against phosphodiesterase from bovine cardiac muscle [2].

Calmodulin inhibition Structure-activity relationship Marine alkaloid pharmacology

L-Type Ca²⁺ Channel Inhibition: Stellettamide B Is Weaker Than Stellettamide A

The same KAKENHI comparative study reported that Stellettamide B exhibited weaker L-type Ca²⁺ channel inhibitory activity compared with Stellettamide A, while Stellettadine A, farnesol, and vitamin E all showed strong L-type Ca²⁺ channel blockade [1]. By comparison, Stellettamide A inhibits high K⁺ (72.7 mM)-induced contraction in guinea-pig taenia coli smooth muscle with an IC₅₀ of 88 μM [2]. This differential pattern—retained CaM inhibition but attenuated L-type Ca²⁺ channel blockade—distinguishes Stellettamide B from Stellettamide A, which potently inhibits both targets.

L-type calcium channel Ion channel pharmacology Stellettamide family SAR

Antifungal Activity Against Candida albicans: Quantitative Comparison with Stellettadine A

In the original isolation paper, Stellettamide B (1) and stellettadine A (2) were tested head-to-head against Candida albicans using the paper-disk diffusion method at 25 µg/disk. Stellettamide B produced an inhibition zone of 4 mm, while stellettadine A produced a 9 mm inhibition zone under identical conditions [1]. For broader context, Stellettamide A has been reported with MIC values of 1.5 µg/mL against Mortierella sp. and 2.0 µg/mL against Candida albicans [2], and an IC₅₀ of 5.1 µg/mL against Mortierella remannianus [3], though these are not from the same experimental series and should be treated as cross-study comparables.

Antifungal screening Candida albicans Marine natural products

Absolute Stereochemistry Revision by Total Synthesis: 1S,4S,8aR,6″R Confirmed

The originally proposed structure of natural (−)-stellettamide B assigned the C-6″ position as S configuration. However, the first enantioselective total synthesis by Yamazaki et al. (2001) demonstrated that the synthetic (6″R)-configured trienoic acid amide matched the natural product, leading to revision of the absolute stereochemistry to 1S,4S,8aR,6″R [1]. This stereochemical correction is critical because SAR studies on the stellettamide family established that the stereochemistry of the isoprenoid–alkaloid linkage is the single most important structural determinant of calmodulin inhibitory activity [2]. Stellettamide A, by contrast, possesses the (+)-enantiomer form with its own distinct absolute configuration [3].

Absolute configuration Total synthesis Stereochemical revision

RNA-Cleaving Activity: Distinct from Stellettamide A's Known Bioactivity Spectrum

Stellettamide B (together with stellettadine A) was found to cleave both single-stranded and double-stranded RNA at a concentration of 50 µg/mL, using purified rRNAs and mRNA as substrates [1]. This activity was discovered serendipitously during reverse-transcriptase inhibition assays: the substrate RNA was totally digested, indicating a direct RNA-cleaving mechanism rather than enzyme inhibition [1]. RNA-cleaving activity has not been reported for Stellettamide A or Stellettamide C, suggesting this may represent a distinctive biochemical property of the stellettamide B/stellettadine A co-occurring pair. Caution: the mechanism remains under investigation and no quantitative IC₅₀ or kinetic data are available [1].

RNA cleavage Reverse transcriptase inhibition Biochemical probe

Target Application Scenarios for Stellettamide B (CAS 189580-08-3) in Academic and Industrial Research


Calmodulin–Calcium Channel Selectivity Profiling Using the Stellettamide Family Panel

Stellettamide B serves as a critical comparator in stellettamide-family pharmacological panels designed to dissect the structural determinants of calmodulin (CaM) inhibition versus L-type Ca²⁺ channel blockade. As documented by the Karaki group (KAKENHI Project 14657022), Stellettamide B retains CaM inhibition comparable to Stellettamide A but exhibits attenuated L-type Ca²⁺ channel inhibition, while Stellettamide C lacks CaM inhibition entirely [1]. A panel containing Stellettamide A, B, and C enables researchers to correlate the C24 vs. C26 isoprenoid chain length and stereochemistry with differential target engagement. This is directly relevant to academic pharmacology laboratories and screening core facilities studying Ca²⁺/CaM-dependent signal transduction or seeking novel calmodulin antagonist scaffolds.

Antifungal Reference Standard for Marine Indolizidine Structure–Activity Relationship Studies

Stellettamide B can serve as a moderate-activity reference compound in antifungal screening cascades that aim to establish structure–activity relationships within the marine indolizidine alkaloid class. Its paper-disk inhibition zone of 4 mm against Candida albicans at 25 µg/disk, compared with 9 mm for stellettadine A under identical conditions [1], provides a quantitative benchmark. This application is suited for natural product chemistry groups and agrochemical discovery programs that require structurally characterized, moderate-potency comparators to contextualize the activity of new synthetic derivatives or isolated congeners.

Stereochemical Reference Standard for Indolizidine Alkaloid Total Synthesis

The absolute stereochemistry of (−)-stellettamide B (1S,4S,8aR,6″R), confirmed through the first total synthesis by Yamazaki et al. (2001) which corrected the original 6″S assignment [1], makes this compound valuable as a chiral reference standard for synthetic chemistry laboratories pursuing indolizidine alkaloid synthesis. Because the SAR of the stellettamide family identifies the stereochemistry of the isoprenoid–alkaloid linkage as the most critical determinant of calmodulin inhibitory activity , unambiguous stereochemical assignment is essential for interpreting biological data. Procurement of authenticated (−)-stellettamide B with verified stereochemistry supports synthetic methodology development and natural product dereplication efforts.

RNA-Biochemistry Probe Development and Mechanistic Studies

Stellettamide B exhibits RNA-cleaving activity against both single- and double-stranded RNA at 50 µg/mL, an activity discovered during reverse-transcriptase inhibition assays [1]. Although the mechanism remains uncharacterized, this property distinguishes Stellettamide B from Stellettamide A and C (for which no RNA-cleaving activity has been reported). This application scenario is most relevant to academic biochemistry groups investigating small-molecule RNA interactions, RNA-targeted probe development, or studying the structural basis of RNA cleavage by marine alkaloids. Researchers should note that mechanistic characterization is incomplete, and the RNA-cleaving activity should be independently validated in the user's experimental system.

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